Cas no 927989-62-6 (6-(4-Phenylpiperazin-1-yl)pyridin-3-amine)

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a synthetic organic compound characterized by its complex heterocyclic structure. This compound exhibits notable stability and specificity, making it valuable in various research applications, including medicinal chemistry and material science. Its unique aromatic ring system and the piperazinyl substituent contribute to its diverse reactivity, enabling the synthesis of novel compounds with potential therapeutic applications.
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine structure
927989-62-6 structure
商品名:6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
CAS番号:927989-62-6
MF:C15H18N4
メガワット:254.33
MDL:MFCD08165798
CID:3060790
PubChem ID:9161636

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-(4-phenyl-1-piperazinyl)-3-pyridinamine
    • AS-871/43475865
    • BBL030920
    • DB-428197
    • CS-0316854
    • NS-03843
    • AKOS000158987
    • WNYRUKPZNBDMMK-UHFFFAOYSA-N
    • 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine
    • 6-(4-phenylpiperazin-1-yl)pyridin-3-amine
    • MFCD08165798
    • STK641089
    • starbld0003220
    • 927989-62-6
    • SCHEMBL2395006
    • 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
    • MDL: MFCD08165798
    • インチ: InChI=1S/C15H18N4/c16-13-6-7-15(17-12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11,16H2
    • InChIKey: WNYRUKPZNBDMMK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 254.153146591Da
  • どういたいしつりょう: 254.153146591Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 45.4Ų

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B527100-10mg
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
927989-62-6
10mg
$ 50.00 2022-06-07
TRC
B527100-100mg
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
927989-62-6
100mg
$ 230.00 2022-06-07
OTAVAchemicals
7020430057-250MG
6-(4-phenylpiperazin-1-yl)pyridin-3-amine
927989-62-6 95%
250MG
$129 2023-06-25
OTAVAchemicals
7020430057-100MG
6-(4-phenylpiperazin-1-yl)pyridin-3-amine
927989-62-6 95%
100MG
$92 2023-06-25
TRC
B527100-50mg
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
927989-62-6
50mg
$ 160.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387524-250mg
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
927989-62-6 98%
250mg
¥2131.00 2024-04-25
OTAVAchemicals
7020430057-1000MG
6-(4-phenylpiperazin-1-yl)pyridin-3-amine
927989-62-6 95%
1g
$286 2023-06-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387524-100mg
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
927989-62-6 98%
100mg
¥1533.00 2024-04-25

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 関連文献

6-(4-Phenylpiperazin-1-yl)pyridin-3-amineに関する追加情報

Introduction to 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS No. 927989-62-6)

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine, identified by the CAS number 927989-62-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a phenylpiperazine moiety linked to a pyridin-3-amine backbone, has garnered attention due to its structural versatility and potential biological activity. The phenylpiperazine scaffold is well-documented for its role in various pharmacological applications, while the pyridin-3-amine component introduces additional functional properties that make this compound a promising candidate for further investigation.

The structural features of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine contribute to its unique chemical and pharmacological profile. The presence of both aromatic and heterocyclic rings enhances its solubility and binding affinity, which are critical factors in drug design. Recent studies have highlighted the importance of such hybrid structures in developing novel therapeutic agents, particularly in the treatment of neurological and cardiovascular disorders.

In the context of contemporary pharmaceutical research, 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine has been explored for its potential role in modulating neurotransmitter systems. The phenylpiperazine moiety is known to interact with various receptors, including dopamine and serotonin receptors, which are pivotal in regulating mood, cognition, and pain perception. The integration of this moiety with the pyridin-3-amine group creates a molecule with dual targeting capabilities, making it an attractive candidate for multifaceted therapeutic interventions.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine for their biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have been instrumental in identifying promising scaffolds for further experimental validation. These computational methods have revealed that the compound exhibits favorable interactions with several protein targets, suggesting its potential as a lead molecule for drug development.

The synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the phenylpiperazine ring typically involves reductive amination or nucleophilic substitution reactions, while the attachment to the pyridin-3-amine backbone often requires palladium-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.

From a pharmacological perspective, 6-(4-Phenylpiperazin-1-yl)pyridin-3-am ine has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate neurotransmitter activity makes it a candidate for treating conditions such as depression, anxiety, and chronic pain. Additionally, its structural similarity to known drugs suggests that it may exhibit similar pharmacokinetic properties, which could facilitate faster translation from preclinical to clinical stages.

The regulatory landscape for novel pharmaceutical compounds like 6-(4-Phenylpiperazin -1 -yl)pyridin -3 -amine is stringent but well-established. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving a drug for clinical use. This ensures that patients receive medications that are both effective and safe. The development pipeline for such compounds is often long and costly, but the potential rewards—new treatments for unmet medical needs—make it a worthwhile endeavor.

In conclusion,6-(4 -Phen ylpiperazin -1 -y l) py ridin -3 -am ine (CAS No . 927989 -62 -6) represents an exciting advancement in pharmaceutical chemistry. Its unique structure and promising biological activity position it as a valuable candidate for further research and development. As scientific understanding continues to evolve,phen ylpiperazine-based compounds like this one will likely play an increasingly important role in addressing complex medical challenges.

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